julibrine II

cardiac arrhythmia pyridoxine glycoside frog heart assay

For cardiac arrhythmia studies, crude Albizia extracts introduce variability. Julibrine II is the sole defined pyridoxine glycoside with confirmed arrhythmogenic activity in frog heart, distinct from inactive julibrine I. Features: • Single-compound positive control for pro-arrhythmic screening • Clean SAR pair with inactive julibrine I for pharmacophore studies • 3-year powder stability at -20°C ensures multi-year protocol consistency.

Molecular Formula C20H31NO12
Molecular Weight 477.5 g/mol
CAS No. 142628-29-3
Cat. No. B1673159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namejulibrine II
CAS142628-29-3
Synonyms3-hydroxy-5-hydroxymethyl-4-methoxy-methyl-2-methylpyridine 5'-O-beta-apiofuranosyl(1-2)beta-glucopyranoside
julibrine II
Molecular FormulaC20H31NO12
Molecular Weight477.5 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=C1O)COC)COC2C(C(C(C(O2)CO)O)O)OC3C(C(CO3)(CO)O)O
InChIInChI=1S/C20H31NO12/c1-9-13(24)11(6-29-2)10(3-21-9)5-30-18-16(15(26)14(25)12(4-22)32-18)33-19-17(27)20(28,7-23)8-31-19/h3,12,14-19,22-28H,4-8H2,1-2H3
InChIKeyOGMDYCDHLSLDDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Julibrine II Overview


Julibrine II (CAS 142628-29-3) is a pyridoxine glycoside derivative—specifically, 3-hydroxy-5-hydroxymethyl-4-methoxy-methyl-2-methylpyridine 5'-O-β-apiofuranosyl(1→2)-β-glucopyranoside—first isolated from the fresh stem bark of Albizzia julibrissin Durazz. (Persian silk tree) and reported in 1992 by Higuchi, Kinjo, and Nohara [1]. Among three pyridoxine derivatives co-isolated from the same source material, julibrine II alone exhibits arrhythmic-inducing action in frog heart preparations, representing a structurally defined, single-compound pharmacological probe rather than a multicomponent botanical extract [2]. Its molecular formula is C₂₀H₃₁NO₁₂ (MW: 477.46 g/mol), and it is cataloged under MeSH Unique ID C075225 and PubChem Compound ID 196917 [3].

Single-compound arrhythmia probe from A. julibrissin stem bark
Only pyridoxine glycoside with reported frog heart arrhythmia induction (binary pair with julibrine I)
Structurally distinct from julibroside triterpenoid saponins (cytotoxic, not arrhythmogenic)

Why Julibrine II Is Irreplaceable


The original isolation study by Higuchi et al. (1992) demonstrated that among three pyridoxine derivatives sharing the same aglycone core isolated from A. julibrissin, only julibrine II induced cardiac arrhythmias [1]. Specifically, julibrine I—which differs by possessing a glucuronopyranosyl(1→2)-glucopyranoside disaccharide unit instead of the apiofuranosyl(1→2)-glucopyranoside moiety found in julibrine II—was inactive in the same frog heart assay [1]. Furthermore, the broader class of julibrosides (triterpenoidal saponins such as julibrosides A1–A4, B1, C1, and J5–J29) isolated from the same plant species belongs to an entirely distinct chemotype (oleanane-type saponins) with reported cytotoxic rather than arrhythmogenic bioactivity [2]. Substituting julibrine II with any co-isolated pyridoxine derivative or with a julibroside-class saponin would therefore yield a functionally irrelevant compound for cardiac arrhythmia modeling.

Julibrine I (glucuronopyranosyl analog) shares aglycone but was inactive in the same assay; substitution may eliminate arrhythmia induction.

Julibroside saponins are oleanane-type triterpenoids with reported cytotoxic, not arrhythmogenic, activity; chemotype mismatch invalidates cardiac models.

Other co-isolated pyridoxine derivatives lack reported arrhythmogenic activity; binary activity difference may not transfer.

Julibrine II: Comparative Evidence


Cardiac Arrhythmia Induction: Direct Comparison

In the seminal isolation study, julibrine II was directly compared with the other two pyridoxine derivatives co-isolated from the same A. julibrissin stem bark extract, as well as with selected glycosides bearing the same sugar unit. Julibrine II alone produced arrhythmic-inducing effects on isolated frog hearts, whereas neither the other co-isolated pyridoxine derivatives (including julibrine I) nor glycosides sharing the same sugar moiety exhibited this activity [1]. This is a within-study, same-assay, same-laboratory comparison with binary readout (active vs. inactive).

Arrhythmia Induction
Head-to-head
Julibrine II: active; julibrine I: inactive
Supports probe selection for frog heart assay
Within-study same-assay comparison
cardiac arrhythmia pyridoxine glycoside frog heart assay

Apiofuranosyl vs. Glucuronopyranosyl: Structural Basis

Julibrine II (C₂₀H₃₁NO₁₂, MW 477.46) and julibrine I (C₂₁H₃₁NO₁₄, MW 521.47) share the same aglycone (3-hydroxy-5-hydroxymethyl-4-methoxy-methyl-2-methylpyridine) but differ in their disaccharide substituent at the 5′-O position [1][2]. Julibrine II bears an apiofuranosyl(1→2)-glucopyranoside moiety, whereas julibrine I carries a glucuronopyranosyl(1→2)-glucopyranoside moiety—a substitution that introduces a carboxylic acid group and increases molecular weight by approximately 44 Da [2]. This single structural difference is the sole determinant of the presence (julibrine II) versus absence (julibrine I) of arrhythmogenic activity in the same assay system [1].

Sugar Moiety
Head-to-head
ΔMW ≈ 44 Da; apiofuranosyl vs. glucuronopyranosyl
Disaccharide change dictates binary activity
NMR/FAB-MS structural elucidation
structure-activity relationship glycoside chemistry pyridoxine derivative

Pyridoxine Glycoside vs. Oleanane Saponins

Julibrine II is classified under pyridoxines (pyridoxal derivatives in which the carbaldehyde group at position 2 is replaced by a hydroxymethyl group), whereas the julibroside series (e.g., julibrosides J5–J29, K–L, M–O) comprises oleanane-type triterpenoidal saponins bearing N-acetyl-D-glucosamine or other sugar components [1][2]. These two compound classes are biosynthetically, structurally, and pharmacologically distinct. Julibrosides have been reported to exhibit cytotoxic activity against HeLa, Bel-7402, and MDA-MB-435 cancer cell lines in vitro, with no documented arrhythmogenic activity [2]. The topological polar surface area (TPSA) difference (201.00 Ų for julibrine II vs. typically >300 Ų for bisdesmosidic julibrosides) further reflects their divergent physicochemical profiles [1].

Chemotype
Class-level
Pyridoxine glycoside (TPSA 201 Ų) vs. oleanane saponins (MW >1000 Da)
Chemotype mismatch invalidates substitution
Cytotoxic vs. arrhythmogenic profiles
chemotype differentiation natural product classification Albizzia julibrissin phytochemistry

Storage Stability: Powder and Solution Longevity

According to TargetMol technical datasheets, julibrine II powder is stable for 3 years when stored at −20°C, and for 1 year in solvent at −80°C . MedChemExpress provides additional QC documentation including LC/MS, NMR, HPLC, chiral analysis, and elemental analysis certificates of analysis (CoA) with each batch . In contrast, julibrine I (CAS 142628-28-2) is listed with standard short-term storage at 0–4°C, with no published long-term stability data exceeding 2 years . This documented 3-year powder stability enables multi-year experimental reproducibility without re-procurement.

Powder Stability
Data to verify
3 years at −20°C (supplier data)
Supports multi-year study reproducibility
Supplier datasheet; no peer-reviewed stability study
compound stability storage conditions laboratory procurement

Julibrine II Research Applications


Arrhythmia Positive Control in Isolated Heart Models

Julibrine II is the only defined small-molecule arrhythmogenic probe from A. julibrissin suitable as a positive control in isolated frog or other amphibian heart preparations, where its activity has been directly documented, while the co-isolated pyridoxine derivatives (including julibrine I) are confirmed inactive [1]. Laboratories studying pro-arrhythmic mechanisms or screening anti-arrhythmic counter-agents can use julibrine II as a chemically defined, single-entity arrhythmia trigger rather than relying on crude botanical extracts with undefined composition.

SAR Studies for Pyridoxine Glycosides

The binary activity difference between julibrine II (apiofuranosyl-containing, active) and julibrine I (glucuronopyranosyl-containing, inactive) provides a clean SAR pair for investigating the structural determinants of arrhythmogenic activity in pyridoxine glycosides [1][2]. Procurement of both compounds from the same supplier enables controlled comparative studies where only the disaccharide moiety varies, facilitating identification of the minimal pharmacophore required for cardiac ion channel or receptor interaction.

Cardiac Probe for Natural Product Libraries

For institutions building focused natural product screening libraries, julibrine II represents a rare, structurally characterized pyridoxine glycoside with confirmed cardiac bioactivity, distinguishable from the julibroside-class triterpenoid saponins that are often co-marketed under the 'Albizia julibrissin isolate' category but possess cytotoxic rather than arrhythmogenic profiles [3]. Its catalog availability through multiple authenticated suppliers (MedChemExpress HY-117489, TargetMol T24226) with batch-specific QC documentation supports reproducible library integration.

Multi-Year Stability for Longitudinal Studies

Julibrine II's documented 3-year powder stability at −20°C supports multi-year experimental protocols where re-procurement mid-study would introduce batch variability. This is particularly relevant for chronic arrhythmia modeling studies requiring consistent compound quality across extended observation periods, a stability window not documented for julibrine I or most julibroside-class compounds.

Application
Selection Property
Validation Focus
Isolated heart arrhythmia models
Documented frog heart activity
Positive-control validation in amphibian heart prep
Pyridoxine glycoside SAR studies
Apiofuranosyl-containing active entity
Binary activity difference confirmation
Natural product library integration
Rare cardiac-active pyridoxine glycoside
Chemotype differentiation from julibrosides
Longitudinal cardiac research
Documented long-term powder stability
Lot consistency across extended protocols

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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